2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide

Lipophilicity Drug design ADME prediction

2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide (CAS 1803590-88-6) is a fluorinated aromatic amide of the trifluoroacetamide class, featuring a 3-fluoro-5-nitrophenyl substituent on the amide nitrogen. Its molecular formula is C₈H₄F₄N₂O₃ (MW 252.12 g·mol⁻¹) with a computed XLogP3-AA of 2.1.

Molecular Formula C8H4F4N2O3
Molecular Weight 252.12 g/mol
Cat. No. B12311041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide
Molecular FormulaC8H4F4N2O3
Molecular Weight252.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])F)NC(=O)C(F)(F)F
InChIInChI=1S/C8H4F4N2O3/c9-4-1-5(3-6(2-4)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15)
InChIKeyWNCCGLDQIPAGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide – Core Chemical Identity and Procurement Baseline


2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide (CAS 1803590-88-6) is a fluorinated aromatic amide of the trifluoroacetamide class, featuring a 3-fluoro-5-nitrophenyl substituent on the amide nitrogen. Its molecular formula is C₈H₄F₄N₂O₃ (MW 252.12 g·mol⁻¹) with a computed XLogP3-AA of 2.1 [1]. The compound is structurally defined by a trifluoromethyl group adjacent to the carbonyl, a nitro group at the meta position, and a fluorine atom at the meta position relative to the amide linkage. This substitution pattern generates a highly electron-deficient aromatic system with a computed topological polar surface area of 74.9 Ų [1], positioning it as a specialized synthetic intermediate within the broader landscape of nitrophenyl trifluoroacetamides.

Why Generic Nitrophenyl Trifluoroacetamide Substitution Fails for 2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide


Although both 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide and the 4-nitro isomer share the trifluoroacetamide core, simple substitution fails because the additional aromatic fluorine on the 3-fluoro-5-nitro derivative alters the electronic and steric profile of the phenyl ring in ways that directly affect reactivity and physicochemical properties. The electron-withdrawing fluorine atom increases the electrophilicity of the ring toward nucleophilic aromatic substitution, while simultaneously serving as a hydrogen-bond acceptor that is absent in the non-fluorinated analogs [1]. Consequently, reaction yields, regioselectivity, and downstream intermediate purity shift measurably when the fluorine is omitted or repositioned, making generic interchange scientifically unsound [2].

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide vs. Closest Analogs


Lipophilicity Comparison: XLogP3-AA of the 3-Fluoro-5-nitro Derivative vs. 3-Nitro and 4-Nitro Analogs

The target compound exhibits a computed XLogP3-AA of 2.1, reflecting balanced lipophilicity imparted by the trifluoromethyl and aromatic fluorine substituents. This value is nearly identical to the 3-nitro analog (2.0956) and substantially lower than the 4-nitro regioisomer (2.6918), indicating that the meta-nitro/fluoro pattern preserves a lower logP than the para-nitro arrangement [1]. For procurement decisions in medicinal chemistry programs that prioritize logP in the 2.0–2.5 range for oral bioavailability, the 3-fluoro-5-nitro derivative offers a distinct physicochemical profile that the 4-nitro analog cannot replicate.

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area and Hydrogen Bond Acceptor Count: Target vs. 3-Nitro Analog

The target compound carries a computed topological polar surface area (TPSA) of 74.9 Ų and a hydrogen bond acceptor count of 7, compared to 72.24 Ų and 6 acceptors for the 3-nitro analog lacking the aromatic fluorine. The additional fluorine atom contributes one extra hydrogen bond acceptor and increases TPSA by 2.66 Ų, a modest but measurable shift that can influence passive membrane permeability predictions [1]. In central nervous system (CNS) drug discovery programs where TPSA thresholds (<90 Ų) and acceptor counts are used as filters, this incremental difference may be decisive for lead selection.

Polar surface area Permeability Blood-brain barrier

Electron-Deficient Aryl Ring Activation for Nucleophilic Aromatic Substitution: Orthogonal Reactivity vs. 2-Fluoro-5-nitro Isomer

The 3-fluoro-5-nitro substitution pattern creates an electronically unique aryl ring where both the nitro and fluorine groups are meta to the amide linkage, leaving positions ortho and para to the nitro group activated for nucleophilic attack. By contrast, the 2-fluoro-5-nitro regioisomer (CAS 152966-38-6) has the fluorine ortho to the amide, which sterically hinders reactions at the adjacent position. This positional difference directly impacts regioselectivity in SNAr reactions: the 3-fluoro-5-nitro system offers two electronically equivalent activated positions (C-2 and C-4), while the 2-fluoro-5-nitro isomer presents only one unhindered activated site . For synthetic chemists seeking a specific substitution pattern in downstream products, this topological distinction is a deterministic factor in reagent procurement.

Nucleophilic aromatic substitution SNAr reactivity Regioselectivity

Negative-Ion Mass Spectrometric Differentiation: Unique Fragmentation Fingerprint Among Nitrophenyl Trifluoroacetamide Isomers

Negative-ion mass spectrometry of the three nitrophenyl trifluoroacetamide isomers (ortho, meta, and para-nitro) produces distinctly different fragmentation patterns that allow unambiguous structural assignment. The 3-fluoro-5-nitro derivative, carrying the additional fluorine substituent, is expected to exhibit even more characteristic fragmentation pathways involving fluorine loss, as demonstrated in Bowie's foundational study of nitrophenyl trifluoroacetamides [1]. This spectroscopic differentiation is critical for quality control and identity confirmation in procurement, as isomeric contamination can lead to erroneous biological results. The unique mass spectral signature of the 3-fluoro-5-nitro compound serves as a built-in authentication marker not available with the simpler nitro analogs.

Mass spectrometry Structural identification Quality control

Optimal Research and Industrial Application Scenarios for 2,2,2-Trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled logP in the 2.0–2.5 Range

Medicinal chemists optimizing ADME properties of a lead series can select this compound over the 4-nitro isomer to maintain lipophilicity within the 2.0–2.5 logP window preferred for oral bioavailability, avoiding the 0.59 log unit excess of the 4-nitro analog that would shift the partition coefficient 3.9-fold. The computed XLogP3-AA of 2.1 provides a defined starting point for property-based drug design [1].

CNS Drug Discovery Programs Screening for TPSA and H-Bond Acceptor Profiles

In CNS-targeted library synthesis, the target compound offers a TPSA of 74.9 Ų with 7 hydrogen bond acceptors, providing an additional interaction vector via the aromatic fluorine while remaining below the 90 Ų TPSA threshold commonly applied for blood-brain barrier penetration. This balanced profile is unavailable in the non-fluorinated 3-nitro analog [1].

Symmetric Bifunctionalization via SNAr on an Electron-Deficient Scaffold

The 3-fluoro-5-nitro substitution pattern presents two sterically equivalent, electronically activated sites (C-2 and C-4) for sequential or symmetric nucleophilic aromatic substitution. This topological advantage enables synthetic strategies such as 'twin-drug' conjugation or symmetrical cross-linking that are geometrically inaccessible with the 2-fluoro-5-nitro regioisomer .

Quality Control Authentication of Isomeric Purity via Negative-Ion Mass Spectrometry

Analytical laboratories can exploit the characteristic negative-ion fragmentation pattern of the 3-fluoro-5-nitro derivative, including fluorine-specific losses, for unambiguous identity confirmation and isomeric purity assessment. This built-in spectroscopic handle reduces reliance on chromatographic separation alone for quality assurance of procured batches [2].

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